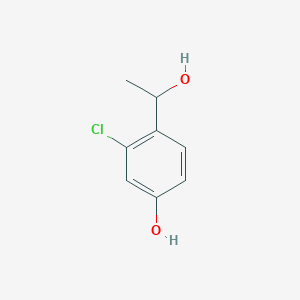
3-Chloro-4-(1-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the third position and a hydroxyethyl group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the chlorination of 4-(1-hydroxyethyl)phenol. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boron reagent is used to introduce the chlorine atom at the desired position on the phenol ring. This reaction is catalyzed by palladium and requires specific conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, using advanced techniques to control reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic aromatic substitution reactions typically require strong nucleophiles and elevated temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-chloro-4-(1-oxoethyl)phenol, while nucleophilic substitution of the chlorine atom can produce various substituted phenols.
Applications De Recherche Scientifique
3-Chloro-4-(1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets.
In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This mechanism is characterized by the addition of the nucleophile to the aromatic ring, followed by the elimination of the chlorine atom .
Comparaison Avec Des Composés Similaires
3-Chloro-4-(1-hydroxyethyl)phenol can be compared with other chlorinated phenols and hydroxyethyl-substituted phenols:
3-Chloro-4-hydroxyphenol: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
4-(1-Hydroxyethyl)phenol: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
3-Chloro-4-(2-hydroxyethyl)phenol: Similar structure but with the hydroxyethyl group at a different position, leading to variations in its chemical behavior.
Propriétés
Formule moléculaire |
C8H9ClO2 |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
3-chloro-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9ClO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,10-11H,1H3 |
Clé InChI |
JNRWILIWNKRJJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)
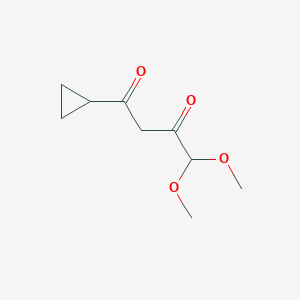
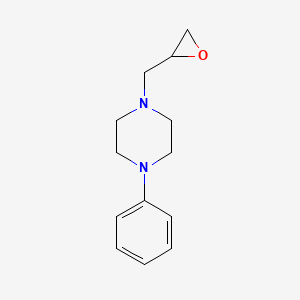
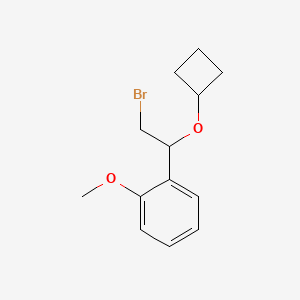
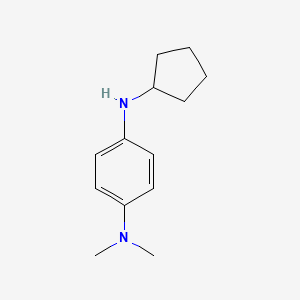
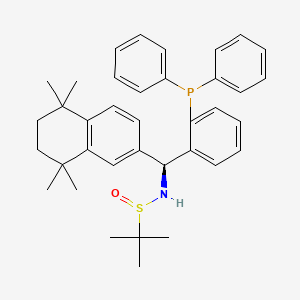
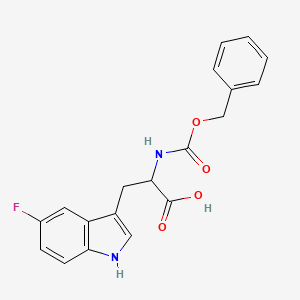

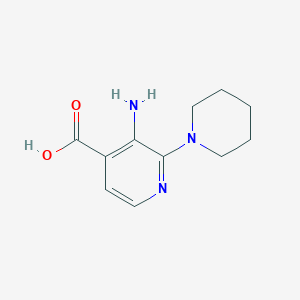
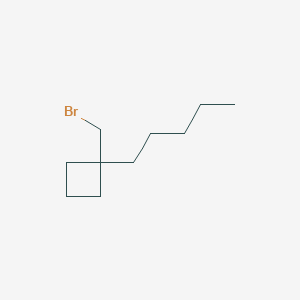
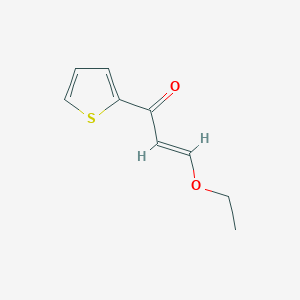
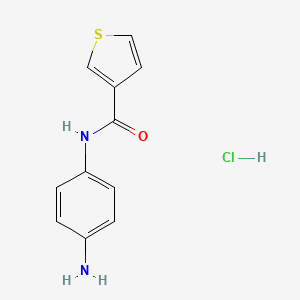
![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
